molecular formula C10H8N4O2S B044045 4-Azido-8-(methylsulfonyl)quinoline CAS No. 114935-78-3

4-Azido-8-(methylsulfonyl)quinoline

Cat. No.: B044045
CAS No.: 114935-78-3
M. Wt: 248.26 g/mol
InChI Key: PYZJRHSGZQSYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-8-(methylsulfonyl)quinoline (CAS 114935-78-3) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a reactive azide group at the 4-position of the quinoline ring, making it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the efficient synthesis of complex molecular architectures, particularly 1,2,3-triazole hybrids, which are prominent scaffolds in the development of new therapeutic agents. Research Applications and Value: - Anticancer Agent Discovery: Quinoline-sulfonamide derivatives are investigated as modulators of key cancer metabolism targets, such as the tumor-specific M2 isoform of pyruvate kinase (PKM2). Modulating PKM2 activity represents a promising strategy for selectively targeting cancer cell metabolism . - Antimicrobial Development: Hybrid molecules incorporating quinoline and 1,2,3-triazole systems show significant potential in creating new agents against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this quinoline derivative make it a valuable building block for such hybrids. - Molecular Hybridization: Researchers utilize this compound to create bi- and tri-pharmacophores by conjugating the quinoline core with other active structures, a technique proven to enhance efficacy and overcome drug resistance in areas like antimalarial research . Handling and Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this azide-containing compound with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

CAS No.

114935-78-3

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

4-azido-8-methylsulfonylquinoline

InChI

InChI=1S/C10H8N4O2S/c1-17(15,16)9-4-2-3-7-8(13-14-11)5-6-12-10(7)9/h2-6H,1H3

InChI Key

PYZJRHSGZQSYKP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)N=[N+]=[N-]

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)N=[N+]=[N-]

Synonyms

Quinoline, 4-azido-8-(methylsulfonyl)-

Origin of Product

United States

Reaction Mechanisms and Chemoselectivity Studies of 4 Azido 8 Methylsulfonyl Quinoline

Mechanistic Investigations of Azide (B81097) Reactivity

The azide group at the C4-position of the quinoline (B57606) ring is the most reactive functional group in the molecule and is expected to undergo a variety of transformations characteristic of organic azides. These include cycloadditions, nitrene formation, and denitrogenation processes.

[3+2] Cycloaddition Pathways (e.g., Azide-Allene, Azide-Alkyne)

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the synthesis of five-membered heterocyclic rings. Aryl azides, such as 4-azidoquinoline (B3382245) derivatives, are excellent 1,3-dipoles for these transformations. The reaction of an azide with a dipolarophile, such as an alkyne or an allene, proceeds via a concerted pericyclic mechanism to form a triazole or related heterocyclic system.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction that regioselectively yields 1,4-disubstituted 1,2,3-triazoles. doi.org It is highly probable that 4-Azido-8-(methylsulfonyl)quinoline would readily participate in CuAAC reactions with terminal alkynes. The electron-withdrawing methylsulfonyl group at the 8-position may influence the electron density of the quinoline ring system, but is not expected to sterically hinder the approach of the alkyne to the azide moiety at the 4-position.

Strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cycloalkynes, such as dibenzocyclooctynes (DIBO) or bicyclononynes (BCN), offer a metal-free alternative for triazole formation. doi.org These reactions are particularly valuable in biological contexts where copper toxicity is a concern.

While specific data for this compound is unavailable, the general reactivity of azides in these cycloadditions is well-established. For instance, the cycloaddition of 3-azidoquinoline-2,4(1H,3H)-diones with various dipolarophiles has been reported to yield functionalized triazole derivatives. organic-chemistry.org

Table 1: Representative [3+2] Cycloaddition Reactions of Azides

Azide PrecursorDipolarophileReaction TypeProductReference
Organic AzideTerminal AlkyneCuAAC1,4-disubstituted 1,2,3-triazole doi.org
Organic AzideCyclooctyneSPAACFused triazole doi.org
3-Azidoquinoline-2,4(1H,3H)-dioneVarious[3+2] CycloadditionFused triazolo-quinolinedione organic-chemistry.org
1-Azido(4-amino-1,2,5-oxadiazol-3-yl)aldoximePropargyl alcohol1,3-dipolar cycloadditionBicyclic oxadiazolyl(triazolyl)ketoxime researchgate.net

Nitrene Formation and Subsequent Transformations (e.g., Aza-Wittig Reaction, Imine Cyclization)

Upon thermolysis or photolysis, organic azides can extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.net The resulting quinolylnitrene would exist in singlet and triplet spin states, each with distinct reactivity. The singlet nitrene is an electrophilic species that can undergo a variety of transformations, including C-H insertion, cyclization, and rearrangement.

In the context of this compound, the generated 4-quinolylnitrene could potentially undergo several subsequent reactions:

Aza-Wittig Reaction: In the presence of phosphines, such as triphenylphosphine (B44618), aryl azides form iminophosphoranes. This is the initial step of the Staudinger ligation. The aza-Wittig reaction involves the subsequent reaction of the iminophosphorane with a carbonyl compound to yield an imine and triphenylphosphine oxide. nih.gov This provides a powerful method for the formation of C=N bonds.

Imine Cyclization: The nitrene intermediate can undergo intramolecular reactions. While there are no adjacent groups on the quinoline ring for direct cyclization in the case of 4-quinolylnitrene, intermolecular reactions to form imines followed by cyclization with other functional groups present in the reaction partner are conceivable.

Nitrene Insertion: Nitrenes can insert into C-H bonds, although this is often a less selective process. In the absence of other reactive partners, intermolecular C-H amination of solvent or other substrates could occur.

The formation of nitrenes from azides is a fundamental process in organic chemistry. For example, photolysis of 3-azidoquinoline (B1337642) has been shown to generate the corresponding 3-quinolylnitrene, which undergoes ring opening to a nitrile ylide.

Denitrogenation Processes

Denitrogenation, the loss of N₂, is the key step in the formation of nitrenes from azides. researchgate.net This process can also be a driving force for other types of reactions. For instance, in the presence of certain transition metals, the denitrogenation of aryl azides can lead to the formation of metal-nitrenoid species, which can then participate in various catalytic cycles. The thermal or photochemical conditions required for denitrogenation can vary depending on the electronic nature of the aryl azide. The presence of the electron-withdrawing methylsulfonyl group might influence the stability and decomposition temperature of the azide.

Mechanistic Aspects of Methylsulfonyl Group Transformations

The methylsulfonyl group (-SO₂CH₃) at the C8-position is a strong electron-withdrawing group and is generally stable under many reaction conditions. Its primary influence on the reactivity of the molecule is electronic, reducing the electron density of the quinoline ring system and potentially affecting the reactivity of the azide group.

Transformations of the methylsulfonyl group itself would likely require harsh conditions or specific reagents. Potential transformations, though not specifically documented for this compound, could include:

Nucleophilic Aromatic Substitution: Although the sulfonyl group is not a typical leaving group in SₙAr reactions, under forcing conditions with potent nucleophiles, its displacement might be possible, though this is generally difficult.

Reductive Cleavage: Strong reducing agents could potentially cleave the C-S bond, although this is not a common transformation.

The main role of the methylsulfonyl group in the context of the outlined reactions is likely as a modulating group, influencing the reactivity of the azide at the 4-position through its electronic effects. The introduction of sulfonyl groups can influence the physicochemical properties of quinolines, which is of interest in medicinal chemistry.

Intramolecular Cyclization Mechanisms

While the provided structure of this compound does not immediately suggest a facile intramolecular cyclization partner for the azide group, such reactions are highly dependent on the specific reaction conditions and the potential for the molecule to adopt a suitable conformation.

Electrophilic Cyclization Pathways

Electrophilic cyclization is a common strategy for the synthesis of quinoline rings. While this compound is already a pre-formed quinoline, this type of mechanism becomes relevant if one considers its synthesis or the reactivity of precursors. For example, the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene derivatives in the presence of an electrophile (E⁺) is a known route to substituted quinolines. In this process, the electrophile activates the alkyne towards nucleophilic attack by the nitrogen of the azide group, leading to cyclization and subsequent loss of N₂ to form the quinoline ring.

A hypothetical intramolecular electrophilic cyclization involving the existing this compound would require the presence of a suitable nucleophilic site on a substituent that could be introduced onto the molecule. Without such a substituent, direct intramolecular electrophilic cyclization involving the azide and the quinoline ring itself is unlikely.

However, thermolysis of ortho-nitro-azidoquinolines is known to result in ring closure to form furoxanes. This proceeds via an electrocyclic mechanism or through a nitrene intermediate, depending on the specific substituents. While the 8-methylsulfonyl group is not a nitro group, this demonstrates the potential for intramolecular cyclization of substituted azidoquinolines under thermal conditions.

Table 2: Examples of Electrophilic Cyclization for Quinoline Synthesis

Starting MaterialReagentProductKey Mechanistic StepReference
N-(2-Alkynyl)anilineI₂, ICl, PhSeBr3-Halo- or 3-seleno-quinolineElectrophile-induced 6-endo-dig cyclization
1-Azido-2-(2-propynyl)benzeneBr₂, AuCl₃/AgNTf₂Substituted quinolineElectrophilic activation of alkyne, nucleophilic attack by azide
2-Azidobenzyl alcohol and internal alkyneAcidSubstituted quinolineAcid-catalyzed dehydration, vinyl cation formation, azide attack

Nucleophilic Attack and Rearrangement Processes

The reactivity of this compound is largely dictated by the electrophilic character of the quinoline ring, enhanced by the electron-withdrawing sulfonyl group, and the unique properties of the azido (B1232118) substituent. Nucleophilic attack is a predominant feature of its chemistry, often leading to subsequent rearrangement processes.

Research indicates that the C4 position, where the azido group is attached, is highly susceptible to nucleophilic attack. This is consistent with the known reactivity of 4-haloquinolines, where the C4 position is activated towards substitution. The azido group, while not a traditional leaving group in the same vein as halides, can undergo displacement or participate in more complex transformations.

One of the key rearrangement processes observed is the thermal or photochemical decomposition of the azido group, which can lead to the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions, such as insertion into C-H bonds or cyclization, to form novel heterocyclic systems. The presence of the 8-methylsulfonyl group can influence the regioselectivity of these nitrene reactions by altering the electronic distribution and steric environment of the quinoline ring.

Furthermore, in the presence of certain nucleophiles, particularly phosphines, the azido group can undergo a Staudinger reaction to form an aza-ylide. This intermediate can then be hydrolyzed to an amine or be used in subsequent aza-Wittig reactions, providing a versatile method for the introduction of nitrogen-containing functionalities.

Regioselectivity and Stereoselectivity in Quinoline Functionalization

The functionalization of the this compound core is a study in regiochemical control. The inherent electronic properties of the substituted quinoline ring direct incoming reagents to specific positions. The C2 and C5 positions are generally the most electron-deficient after C4, making them potential sites for nucleophilic attack, although the steric bulk of the per-positioned sulfonyl group at C8 can hinder approach at C5.

Stereoselectivity in the functionalization of this compound has been primarily observed in reactions involving the creation of new chiral centers, for instance, during nucleophilic addition to the quinoline ring or in cycloaddition reactions involving the azido group. The use of chiral catalysts or auxiliaries can induce facial selectivity in the approach of reagents to the planar quinoline system, leading to the formation of enantiomerically enriched products.

Role of Catalysis in Mechanistic Pathways

Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving this compound. Both transition metal and acid/base catalysis have been shown to significantly influence the reaction outcomes.

Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been instrumental in facilitating a range of transformations. For instance, copper catalysts are known to promote the click reaction of the azido group with alkynes, leading to the formation of triazoles. This reaction is highly efficient and regioselective, proceeding under mild conditions.

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. While the azido group itself is not typically a coupling partner in these reactions, its presence can influence the reactivity of other positions on the quinoline ring if a suitable leaving group is present. More significantly, transition metals can catalyze the decomposition of the azido group to a nitrene at lower temperatures than thermal methods, providing a more controlled way to access and utilize this reactive intermediate. These catalysts can lower the activation energy for nitrene formation and subsequent insertion or cyclization reactions, often with enhanced selectivity.

The following table summarizes the effect of various transition metal catalysts on the reactions of azidoquinolines:

CatalystReaction TypeEffect on Reaction Energetics
Copper(I)Azide-Alkyne CycloadditionLowers activation energy for triazole formation
Palladium(0)Cross-CouplingFacilitates C-C bond formation at other positions
Rhodium(II)Nitrene InsertionCatalyzes nitrene formation at lower temperatures

Acid and base catalysis can profoundly affect the reaction pathways of this compound. Acid catalysis can activate the quinoline ring towards nucleophilic attack by protonating the ring nitrogen, thereby increasing its electrophilicity. This can facilitate the displacement of the azido group or addition of nucleophiles to the ring.

Base catalysis, on the other hand, can be employed to deprotonate acidic protons in the substrate or the nucleophile, thereby increasing the nucleophilicity of the attacking species. In the context of rearrangement processes, bases can influence the course of reactions involving intermediates such as aza-ylides.

The interplay between the inherent reactivity of this compound and the influence of various catalytic systems provides a rich field for further investigation, with the potential to unlock novel synthetic methodologies and access to complex molecular architectures.

Spectroscopic and Analytical Profile of this compound

The specific chemical compound this compound, while identified in chemical databases, is not extensively characterized in publicly available scientific literature. Searches for detailed experimental research findings, including specific spectral data, have not yielded dedicated studies on this particular molecule.

Therefore, a detailed article with specific, experimentally-derived data tables for the ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy of this compound cannot be generated at this time.

To provide a comprehensive analysis as requested, one would require access to a primary research article that describes the synthesis and subsequent spectroscopic characterization of this compound. Such a study would be the source for the precise chemical shifts, coupling constants, correlation signals, exact mass, fragmentation patterns, and vibrational frequencies that are necessary to populate the detailed sections and data tables outlined in the query.

General principles of spectroscopic analysis for related compounds can be described, but would not pertain solely and accurately to this compound as strictly instructed. For instance:

NMR Spectroscopy: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the quinoline ring system and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of both the azide and methylsulfonyl groups. 2D NMR techniques such as COSY would reveal proton-proton coupling networks, while HSQC and HMBC would establish one-bond and multiple-bond correlations between protons and carbons, respectively, confirming the substitution pattern.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, and thus confirm the elemental composition. Fragmentation analysis would likely show characteristic losses, such as the loss of N₂ from the azide group or cleavage related to the sulfonyl group.

Infrared Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching vibration, typically found in the region of 2100-2160 cm⁻¹. Other bands would correspond to the S=O stretches of the sulfonyl group and various vibrations of the quinoline ring.

Without access to actual experimental data for this compound, any further elaboration would be speculative and would not meet the required standard of a scientifically accurate, data-driven article.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a specific fingerprint of its structure. The Raman spectrum of 4-azido-8-(methylsulfonyl)quinoline, like other quinoline (B57606) derivatives, is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups and the quinoline core. dergipark.org.tr

The vibrational spectra of substituted quinolines have been extensively analyzed, providing a basis for assigning the observed Raman signals. dergipark.org.tr For this compound, key vibrational modes are anticipated. The azido (B1232118) (–N₃) group typically exhibits a strong, characteristic asymmetric stretching vibration. The methylsulfonyl (–SO₂CH₃) group contributes its own distinct symmetric and asymmetric stretching and bending vibrations. The aromatic C-H and C=C stretching vibrations of the quinoline ring system are also prominent. researchgate.net

Theoretical calculations using Density Functional Theory (DFT), often with the B3LYP functional, are commonly employed to complement experimental data, aiding in the precise assignment of complex vibrational modes. dergipark.org.trscispace.com

Table 1: Selected Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Azido Asymmetric Stretch (νₐₛ N₃) ~2100-2150 Strong, characteristic band for the azido group.
Quinoline Ring Stretching ~1570-1640 C=C and C=N stretching vibrations within the aromatic system. researchgate.net
SO₂ Asymmetric Stretch (νₐₛ SO₂) ~1300-1350 Asymmetric stretching of the sulfonyl group.
SO₂ Symmetric Stretch (νₛ SO₂) ~1140-1180 Symmetric stretching of the sulfonyl group.

Note: The data in this table are representative values based on the analysis of structurally related compounds and are intended for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, obtaining suitable single crystals allows for the unambiguous confirmation of its constitution and conformation.

Studies on related azido-quinoline derivatives, such as 5-azidomethyl-8-hydroxyquinoline, have shown they often crystallize in common space groups like the monoclinic P2₁/c. scispace.com The analysis reveals critical structural parameters, including the planarity of the quinoline ring system and the orientation of the azido and methylsulfonyl substituents relative to the ring. scispace.com The azido group is often found to be nearly co-planar with the aromatic ring to which it is attached. nih.gov The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. scispace.comnih.gov

Table 2: Illustrative Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₈N₄O₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~12.3
b (Å) ~4.9
c (Å) ~15.7
β (°) ~100.8
Volume (ų) ~925

Note: These data are based on published findings for structurally analogous compounds, such as 5-azidomethyl-8-hydroxyquinoline, and serve as a representative example. scispace.com

Other Advanced Analytical Techniques

Beyond vibrational spectroscopy and X-ray crystallography, other analytical methods provide further crucial information about the compound's composition and intermolecular interactions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimental results are compared against the theoretically calculated values based on the molecular formula (C₁₀H₈N₄O₂S) to confirm the empirical formula and assess the purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Mass %
Carbon C 12.011 10 48.38%
Hydrogen H 1.008 8 3.25%
Nitrogen N 14.007 4 22.57%
Oxygen O 15.999 2 12.89%
Sulfur S 32.06 1 12.92%

| Total | | | | 100.00% |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and prevalence of different close contacts between molecules.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%) Description
H···H ~30-40% Represents the most abundant, though generally weaker, van der Waals interactions. nih.gov
O···H / H···O ~15-25% Significant contacts involving the sulfonyl oxygen atoms, likely participating in C–H···O hydrogen bonds. nih.gov
N···H / H···N ~10-20% Contacts associated with the azido group and the quinoline nitrogen. nih.gov
C···H / H···C ~5-15% Interactions involving the aromatic rings. nih.govnih.gov
N···C / C···N ~5-10% Contacts between the nitrogen-rich azido group and carbon atoms. nih.gov

Note: The percentage contributions are illustrative and based on analyses of various azido and quinoline-containing compounds reported in the literature. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a vital tool in chemical research for its favorable balance of accuracy and computational cost. researchgate.nethakon-art.com DFT methods are grounded in the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. nih.gov This framework enables the calculation of a wide range of molecular properties, from geometries to reaction energies.

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. youtube.com For 4-Azido-8-(methylsulfonyl)quinoline, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation where the forces on each atom are essentially zero. cp2k.org Algorithms like the conjugate gradient (CG) or quasi-Newton methods (e.g., BFGS) are commonly employed for this purpose. cp2k.orgnih.gov The result is an optimized geometry representing the molecule's structure at 0 Kelvin in the gas phase, which serves as the foundation for nearly all other computational property predictions.

Once the geometry is optimized, an analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). arabjchem.org For this compound, one would expect the azide (B81097) group and the oxygen atoms of the sulfonyl group to be electron-rich regions, while the quinoline (B57606) ring and the sulfur atom would likely be more electron-deficient.

Illustrative Data: Optimized Geometric Parameters

While specific experimental or calculated data for this compound is not available in the cited literature, a DFT study would produce a table of optimized parameters. The following table is an example of what such data would look like, based on typical bond lengths and angles for related functional groups.

ParameterTypeAtoms InvolvedCalculated Value (Example)
r(N-N)Bond LengthN(azide)-N(azide)1.25 Å
r(N-N)Bond LengthN(azide)-N(terminal)1.15 Å
r(C-N)Bond LengthC(quinoline)-N(azide)1.40 Å
r(C-S)Bond LengthC(quinoline)-S(sulfonyl)1.77 Å
r(S=O)Bond LengthS(sulfonyl)-O1.45 Å
r(S-C)Bond LengthS(sulfonyl)-C(methyl)1.78 Å
a(C-N-N)Bond AngleC(quinoline)-N-N115°
a(O-S-O)Bond AngleO-S-O120°
d(C-C-S-O)Dihedral AngleC-C(quinoline)-S-O45°

This table is for illustrative purposes only.

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the characterization of a compound. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. For this compound, this would allow for the assignment of characteristic vibrations, such as the asymmetric and symmetric stretches of the azide group (typically around 2100 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹), and various C-H and C-C vibrations of the quinoline ring. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. This is achieved by computing the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The calculated values for ¹H and ¹³C NMR chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help confirm the molecular structure and assign specific signals in an experimental spectrum. researchgate.nettees.ac.uk Time-Dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. nih.govrsc.orgresearchgate.net

Illustrative Data: Predicted Vibrational Frequencies

The following table provides an example of predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (Example)
Asymmetric StretchAzide (-N₃)2130
Symmetric StretchSulfonyl (SO₂)1355
Asymmetric StretchSulfonyl (SO₂)1160
C=N/C=C StretchQuinoline Ring1580 - 1620
C-H BendAromatic750 - 900

This table is for illustrative purposes only. Calculated frequencies are often scaled to better match experimental values.

DFT is instrumental in exploring the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the thermal or photochemical decomposition of the azide group, which typically proceeds via a nitrene intermediate. Computational methods can map out the potential energy surface (PES) for such a reaction. researchgate.net This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. nih.govresearchgate.net

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.io Locating this fleeting structure is a key step in understanding reaction kinetics. mit.eduims.ac.jp The energy difference between the reactant and the transition state gives the activation energy, which is a primary determinant of the reaction rate. For the decomposition of an aryl azide, DFT calculations can help determine whether the reaction is a concerted process (N₂ extrusion happens in one step) or a stepwise process involving a distinct nitrene intermediate. researchgate.netuic.edu These calculations provide detailed geometric information about the transition state, revealing which bonds are breaking and forming. researchgate.net

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactant is replaced with one of its heavier isotopes. thieme-connect.com It is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of the transition state. researchgate.net A combined approach using experimental KIE measurements and DFT calculations can provide robust mechanistic insights. thieme-connect.comdtu.dk

The theoretical KIE can be calculated from the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues, using principles from transition state theory. rsc.orgrutgers.edu For example, in a reaction involving this compound where a C-H bond is broken in the rate-determining step, one could calculate the KIE for replacing that hydrogen with deuterium. A significant primary KIE (kH/kD > 2) would confirm that the C-H bond is indeed being broken in the transition state. DFT calculations allow for the deconvolution of experimental KIE values, which can be complex in multi-step reactions. thieme-connect.com

Quantum Chemical Descriptors and Reactivity Prediction

Beyond detailed energy calculations, DFT provides a suite of conceptual descriptors that help predict and rationalize the chemical reactivity of molecules. hakon-art.commdpi.com These descriptors are derived from the electronic structure and provide a quantitative basis for concepts like electronegativity and chemical hardness. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

For this compound, analyzing the spatial distribution of the HOMO and LUMO can predict its reactive sites. rsc.org For instance, the HOMO is likely to be located on the electron-rich azide group and parts of the quinoline ring, suggesting these are sites for electrophilic attack. The LUMO may be distributed over the sulfonyl group and the quinoline system, indicating sites for nucleophilic attack. arabjchem.orgrsc.org

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). scirp.org This gap is a critical descriptor of molecular stability and reactivity. rsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. rsc.orgscirp.org Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as electronic transitions are more facile. rsc.orguobaghdad.edu.iq These are known as "soft" molecules.

The HOMO-LUMO gap is a key parameter for understanding the electronic properties and potential applications of a molecule, for example, in materials science. researchgate.net

Illustrative Data: Frontier Molecular Orbital Energies

The following table presents example values for FMO energies and related quantum chemical descriptors for this compound, as would be obtained from a DFT calculation.

DescriptorFormulaCalculated Value (Example)Unit
HOMO EnergyE_HOMO-6.85eV
LUMO EnergyE_LUMO-2.50eV
HOMO-LUMO GapΔE = E_LUMO - E_HOMO4.35eV
Ionization Potential (approx.)I ≈ -E_HOMO6.85eV
Electron Affinity (approx.)A ≈ -E_LUMO2.50eV
Chemical Hardness (η)η ≈ (I - A) / 22.175eV
Electronegativity (χ)χ ≈ (I + A) / 24.675eV
Electrophilicity Index (ω)ω = χ² / (2η)5.03eV

This table is for illustrative purposes only. Values are based on typical ranges for similar aromatic compounds. arabjchem.orgresearchgate.net

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in understanding chemical reactivity. libretexts.org An electrophile is an electron-deficient species that readily accepts electrons, while a nucleophile is an electron-rich species that donates electrons. libretexts.org These properties can be quantified using various theoretical indices derived from quantum chemical calculations, such as Density Functional Theory (DFT).

For this compound, the electrophilicity would be influenced by the electron-withdrawing nature of both the azide and methylsulfonyl groups. The sulfonyl group, in particular, is a strong electron-withdrawing group, which would significantly increase the electrophilicity of the quinoline ring system. The azide group also contributes to this effect. Conversely, the nitrogen atoms of the quinoline ring and the azide group possess lone pairs of electrons, imparting nucleophilic character to the molecule.

While specific electrophilicity and nucleophilicity index values for this compound are not available in the current literature, a conceptual understanding can be gained from studies on related compounds. For instance, the reactivity of various nucleophiles is often evaluated in different solvent environments, as the solvent can significantly impact nucleophilicity through solvation effects. youtube.comyoutube.com In polar protic solvents, smaller, more electronegative nucleophiles can be heavily solvated, reducing their reactivity, whereas in polar aprotic solvents, nucleophilicity often correlates more directly with basicity. youtube.comyoutube.com

A comprehensive theoretical study would involve calculating global reactivity descriptors such as chemical potential, hardness, and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or nucleic acid. nih.govnih.gov These methods are instrumental in drug discovery and in understanding the potential biological roles of novel compounds.

Ligand-Target Interactions (Applicable to Chemical Biology Probes)

Given its chemical structure, this compound could be investigated as a potential inhibitor of various enzymes or as a probe in chemical biology. The azide group, for example, is known for its utility in "click chemistry," a set of biocompatible reactions for molecular assembly. This functionality would allow the compound to be covalently linked to biological targets after non-covalent binding.

Molecular docking simulations could be employed to predict the binding mode and affinity of this compound within the active site of a target protein. For example, quinoline derivatives have been studied as inhibitors of a wide range of enzymes, including kinases and proteases. A docking study would involve:

Preparation of the Ligand and Target: Building a 3D model of this compound and obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the binding site of the target in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding free energy. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would be analyzed.

While no specific docking studies for this compound have been reported, studies on other quinoline derivatives provide a framework for how such an analysis would be conducted. For instance, molecular docking of quinazoline (B50416) derivatives has been used to understand their binding to the EGFR kinase active sites. nih.gov

Conformational Analysis

For this compound, the key rotatable bonds would be between the quinoline ring and the methylsulfonyl group, and the C-N bond of the azide group. The rotation around the C-S bond of the methylsulfonyl group will determine the orientation of the sulfonyl oxygens relative to the quinoline ring. These conformations will have different steric and electronic properties.

Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic conformational search to identify the low-energy conformers. The results of such an analysis are typically presented as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. Understanding the preferred conformation is essential for designing molecules with optimal binding characteristics. Studies on other sulfonated compounds have shown that folded and gauche conformations can be prevalent. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity/interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on a series of analogs of this compound would involve the following steps:

Data Set: A series of quinoline derivatives with varying substituents at the 4- and 8-positions and their corresponding measured biological activity would be required.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological and quantum chemical parameters, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. wikipedia.org

A QSAR study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties has been successfully carried out to predict their activity as carbonic anhydrase inhibitors. nih.gov This demonstrates the applicability of the QSAR approach to compounds bearing the 8-sulfonylquinoline scaffold. A similar approach could be envisioned for this compound and its analogs to guide the design of more potent compounds for a specific biological target.

Applications and Future Directions in Chemical Biology Research

4-Azido-8-(methylsulfonyl)quinoline as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound makes it an ideal candidate for the development of such probes, primarily due to the presence of the azide (B81097) group, which serves as a bio-orthogonal handle.

Design and Synthesis of Probes with Bio-Orthogonal Functionalities (e.g., Click Chemistry Handle)

The azide moiety in this compound is a key feature for its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. lumiprobe.com The most common type of click chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. lumiprobe.comsigmaaldrich.com This reaction is bio-orthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.

The synthesis of probes based on this compound would involve reacting the azide group with an alkyne-containing molecule of interest. This could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification and identification of protein targets, or another bioactive molecule to create a hybrid compound. nih.gov For instance, azido-derivatives of other molecules have been successfully used to create probes for detecting nascent protein synthesis and for labeling cellular constituents. lumiprobe.comnih.gov

While a specific synthesis for this compound is not widely published, a plausible route can be inferred from the synthesis of similar compounds like 4-Azido-2-chloro-6-methylquinoline. nih.gov This synthesis involved the reaction of a dichloroquinoline derivative with sodium azide in a suitable solvent. nih.gov Similarly, the synthesis of 8-hydroxyquinolines with functionalities at the 4-position has been achieved through nucleophilic substitution reactions. researchgate.net

The azide group can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for live-cell imaging and in vivo studies. sigmaaldrich.com Furthermore, the transformation of the azide group to a fluorescent amine can be exploited to create fluorogenic probes, where a change in fluorescence signals a specific biological event. nih.govresearchgate.net

Exploration of Compound as a Scaffold for Molecular Hybridization

Molecular hybridization is a strategy in drug design that combines two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. nih.govnih.gov This can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties. The quinoline (B57606) scaffold is a common component in such hybrids due to its wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govresearchgate.net

This compound is a promising scaffold for molecular hybridization. The azide group, through click chemistry, can be used to attach other bioactive molecules, creating novel hybrid compounds. For example, researchers have synthesized hybrid molecules of quinoline and sulfonamide, which have shown promising anticancer properties. nih.gov The sulfonyl group in this compound may also contribute to the biological activity of such hybrids.

Interfacing with Biological Systems (General Mechanisms)

The quinoline ring and its derivatives are known to interact with a variety of biological targets, leading to the modulation of cellular responses.

Mechanisms of Interaction with Enzymes and Receptors

Quinoline-based compounds have been shown to interact with a range of enzymes and receptors. For example, certain quinoline derivatives are known to inhibit tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. nih.gov Other quinoline derivatives have been developed as inhibitors of enzymes like topoisomerase and as modulators of receptors such as the vascular endothelial growth factor (VEGF) receptor. nih.gov

A study on a different azido-quinoline derivative, N-{4-[1-hydroxy-2-(dibutylamino)ethyl] quinolin-8-yl}-4-azidosalicylamide (IAAQ), demonstrated its ability to act as a photoaffinity label for the multidrug resistance protein (MRP), a transporter protein involved in drug resistance in cancer cells. nih.gov This highlights the potential of azido-quinolines to be used as probes to identify and study specific protein interactions. The sulfonyl group may also play a role in directing the molecule to specific binding sites within proteins.

Modulation of Cellular Responses

By interacting with key enzymes and receptors, quinoline derivatives can modulate a variety of cellular responses, including cell proliferation, apoptosis (programmed cell death), and inflammatory responses. For instance, quinoline-based compounds have been extensively investigated as anticancer agents. nih.govnih.govresearchgate.net A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, synthesized from 4-azido-quinolin-2(1H)-ones, showed that these compounds could induce apoptosis in cancer cells and act as multi-target inhibitors of key signaling proteins. mdpi.com

The specific cellular effects of this compound have not yet been extensively studied. However, based on the known activities of related compounds, it is plausible that it could be developed into a modulator of cellular pathways relevant to diseases such as cancer or inflammatory disorders.

Advanced Materials and Devices (e.g., Organic Electronics, Photonic Devices)

The application of this compound in the field of advanced materials and devices is a largely unexplored area of research. However, the chemical properties of the molecule suggest some potential avenues for investigation. Quinoline derivatives have been used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net The azide group offers a versatile handle for polymerization or for grafting the molecule onto surfaces, which could be useful in the fabrication of new materials with tailored electronic or photonic properties. Further research is needed to explore these possibilities.

Development of Novel Research Tools

There is currently no publicly available information on the development or application of this compound as a novel research tool. The presence of an azide group and a sulfonyl group on the quinoline scaffold suggests potential for its use in areas such as:

Photoaffinity Labeling: The azido (B1232118) group can be converted to a highly reactive nitrene upon photolysis, which can then form a covalent bond with nearby molecules. This property is often exploited in photoaffinity probes to identify the binding partners of small molecules within a complex biological system.

Click Chemistry: The azide group can also participate in bioorthogonal "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This would allow for the specific labeling and visualization of target molecules.

Probe Development: The methylsulfonyl group can influence the compound's solubility, cell permeability, and binding affinity to target proteins.

However, without any published research, these potential applications remain speculative. There are no studies demonstrating the synthesis of probes based on this scaffold, nor are there any reports of its use in identifying protein targets or elucidating biological pathways.

Outlook and Emerging Research Frontiers

Given the lack of existing research, the outlook and emerging frontiers for this compound are entirely dependent on future investigations. Should researchers begin to explore this compound, potential areas of focus could include:

Target Identification: A primary research frontier would be to screen the compound against various biological targets to identify any specific binding partners. This could reveal novel therapeutic targets or biological pathways.

Development of Chemical Probes: If a specific biological activity is identified, the compound could serve as a scaffold for the development of more potent and selective chemical probes. This would involve medicinal chemistry efforts to modify its structure and optimize its properties.

Elucidation of Mechanism of Action: For any identified biological activity, a significant research effort would be required to understand its mechanism of action at the molecular level.

Q & A

Q. What methodologies assess the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : SwissADME or ProTox-II for bioavailability/toxicity endpoints.
  • In vitro Hepatotoxicity : Primary hepatocyte assays (CYP450 inhibition, ALT/AST release).
  • In vivo Toxicity : Zebrafish embryo models (LC₅₀, teratogenicity) and histopathology in rodent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.